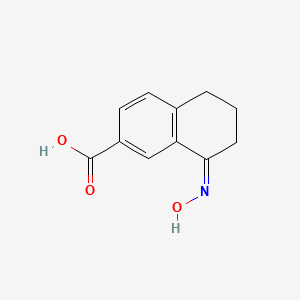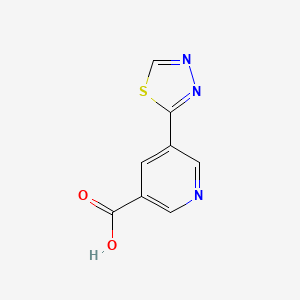
5-(1,3,4-Thiadiazol-2-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3,4-Thiadiazol-2-yl)nicotinic acid is a heterocyclic compound that features a thiadiazole ring fused to a nicotinic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both the thiadiazole and nicotinic acid functionalities endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3,4-thiadiazol-2-yl)nicotinic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with nicotinic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(1,3,4-Thiadiazol-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
5-(1,3,4-Thiadiazol-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(1,3,4-thiadiazol-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A core structure found in many biologically active compounds.
Nicotinic Acid: Known for its role in the biosynthesis of NAD+ and NADP+.
2-Amino-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives.
Uniqueness
5-(1,3,4-Thiadiazol-2-yl)nicotinic acid is unique due to the combination of the thiadiazole and nicotinic acid moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1346687-59-9 |
|---|---|
Molecular Formula |
C8H5N3O2S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
5-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)6-1-5(2-9-3-6)7-11-10-4-14-7/h1-4H,(H,12,13) |
InChI Key |
NMSUAJZKXMBXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


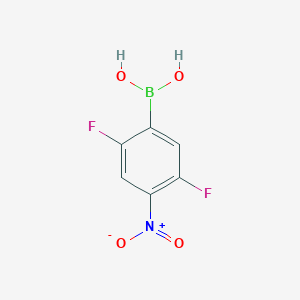
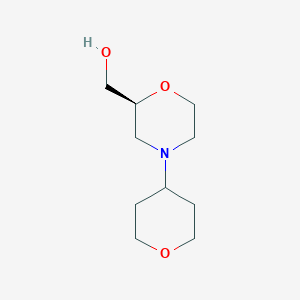
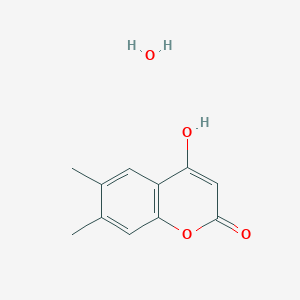
![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)

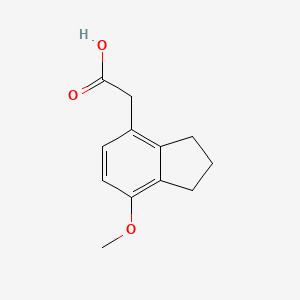

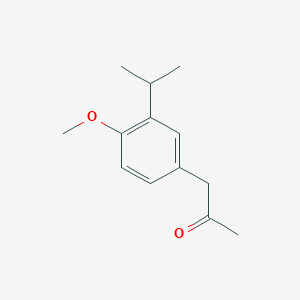
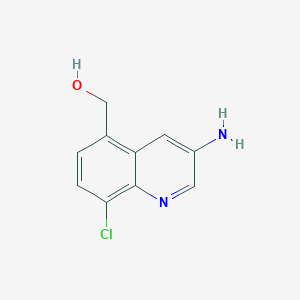
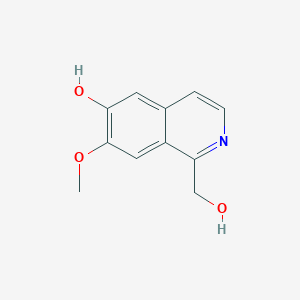
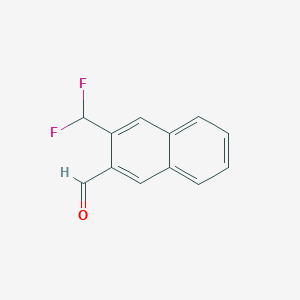

![5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897226.png)
